An In-depth Technical Guide to p-Nonylaniline: Chemical Properties and Structure
An In-depth Technical Guide to p-Nonylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nonylaniline, also known as 4-nonylaniline, is an aromatic amine belonging to the class of alkylated anilines. Its structure, characterized by a nonyl group attached to the para position of the aniline (B41778) ring, imparts specific physicochemical properties that are of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for p-nonylaniline, based on established chemical principles. Due to the limited specific biological data for this compound, this guide also touches upon the general toxicological profile of related aniline compounds.
Chemical Structure and Identification
The chemical structure of p-nonylaniline consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a nonyl group (-C₉H₁₉) at the para position (position 4).
Key Identifiers:
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IUPAC Name: 4-nonylaniline[1]
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Molecular Formula: C₁₅H₂₅N[1]
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CAS Number: 37529-29-6[1]
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Canonical SMILES: CCCCCCCCCc1ccc(N)cc1
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InChI Key: FDECURPHVMNAKO-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical properties of p-nonylaniline are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and reaction conditions.
| Property | Value | Reference |
| Molecular Weight | 219.37 g/mol | [1] |
| Boiling Point | 333.2 ± 11.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 143.2 ± 8.3 °C | |
| LogP (octanol-water partition coefficient) | 5.6 | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |
| Refractive Index | 1.516 |
Reactivity and Chemical Behavior
The chemical reactivity of p-nonylaniline is dictated by the presence of the aromatic ring, the amino group, and the alkyl chain.
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Amino Group Reactivity: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, although it is a weaker base than aliphatic amines due to the delocalization of the lone pair into the benzene ring. It can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization.
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Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. Since the para position is occupied by the nonyl group, electrophilic substitution will primarily occur at the ortho positions (2 and 6) relative to the amino group.
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Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. This is why p-nonylaniline may darken upon exposure to air and light.
Experimental Protocols: Synthesis of p-Nonylaniline
Step 1: Friedel-Crafts Acylation of Acetanilide (B955) with Nonanoyl Chloride
This step introduces the nine-carbon acyl chain to the para position of the aniline ring. The amino group is first protected as an acetamide (B32628) to prevent side reactions and to favor para-substitution.
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Materials: Acetanilide, nonanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄).
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Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.
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Cool the suspension in an ice bath and slowly add nonanoyl chloride with stirring.
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To this mixture, add a solution of acetanilide in dry dichloromethane dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nonanoylacetanilide.
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Step 2: Hydrolysis and Reduction of 4-Nonanoylacetanilide
The protecting acetyl group is removed by acid hydrolysis, and the ketone is reduced to the corresponding alkyl chain using a standard reduction method like the Wolff-Kishner or Clemmensen reduction.
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Materials: 4-Nonanoylacetanilide, hydrochloric acid, ethanol, zinc amalgam (for Clemmensen) or hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (for Wolff-Kishner), diethyl ether, sodium hydroxide (NaOH).
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Procedure (Illustrative example using Clemmensen Reduction):
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Prepare zinc amalgam by stirring zinc dust with a dilute solution of mercuric chloride.
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To a round-bottom flask containing the prepared zinc amalgam, add concentrated hydrochloric acid, water, and a solution of 4-nonanoylacetanilide in a suitable solvent like toluene.
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Heat the mixture to reflux with vigorous stirring for several hours. Add more concentrated hydrochloric acid periodically to maintain a strongly acidic environment.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with diethyl ether.
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Combine the organic layers and carefully neutralize any remaining acid by washing with a dilute sodium hydroxide solution, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The resulting crude p-nonylaniline can be purified by vacuum distillation or column chromatography.
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Logical Relationships of p-Nonylaniline
The following diagram illustrates the key relationships between the structure of p-Nonylaniline and its chemical properties and potential applications.
